molecular formula C17H12BrNS B15333568 4-Bromo-N-(1-naphthyl)benzothioamide

4-Bromo-N-(1-naphthyl)benzothioamide

Cat. No.: B15333568
M. Wt: 342.3 g/mol
InChI Key: MJCSPPNCMLRLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-naphthyl)benzothioamide is an organic compound with the molecular formula C17H12BrNS It is a derivative of benzothioamide, where a bromine atom is substituted at the fourth position of the benzene ring, and a naphthyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-naphthyl)benzothioamide typically involves the following steps:

    Bromination: The starting material, benzothioamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position of the benzene ring.

    Naphthylation: The brominated benzothioamide is then reacted with 1-naphthylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-naphthyl)benzothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothioamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Bromo-N-(1-naphthyl)benzothioamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Researchers explore its use in the design of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-naphthyl)benzothioamide involves its interaction with specific molecular targets. The bromine atom and the naphthyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(1-naphthyl)benzamide: Similar structure but with an amide group instead of a thioamide group.

    4-Bromo-N-(2-naphthyl)benzothioamide: Similar structure but with the naphthyl group attached at the second position.

    4-Chloro-N-(1-naphthyl)benzothioamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-N-(1-naphthyl)benzothioamide is unique due to the presence of both the bromine atom and the naphthyl group, which confer specific chemical and physical properties. These features make it a valuable compound for various applications, particularly in organic synthesis and materials science.

Properties

Molecular Formula

C17H12BrNS

Molecular Weight

342.3 g/mol

IUPAC Name

4-bromo-N-naphthalen-1-ylbenzenecarbothioamide

InChI

InChI=1S/C17H12BrNS/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)

InChI Key

MJCSPPNCMLRLEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.